![molecular formula C24H30O3 B11933864 (4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

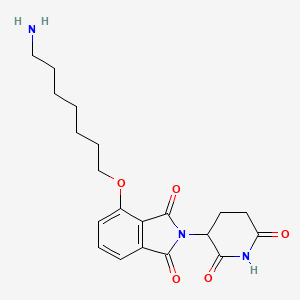

(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Drospirenone is a synthetic progestin used primarily in oral contraceptives and hormone replacement therapy. It is known for its unique pharmacological profile, which includes progestogenic, antiandrogenic, and antimineralocorticoid activities . Drospirenone is structurally related to spironolactone, a diuretic, and is often combined with estrogens like ethinylestradiol or estetrol in contraceptive formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of drospirenone typically involves multiple steps, starting from steroidal precursors. One common method involves the regioselective synthesis using a 17-keto derivative as a key intermediate . The process includes:

- Introduction of the required C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide.

- Oxidation of the 3-hydroxy substituent to a 3-keto group.

- Formation of the 17-spirolactone through oxidative processes.

- Acid-catalyzed elimination of the 5-hydroxy group to yield drospirenone .

Industrial Production Methods: Industrial production of drospirenone involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process is carefully controlled to ensure the consistent production of high-quality drospirenone suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Drospirenone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to keto groups.

Reduction: Reduction of keto groups to hydroxy groups.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Acid catalysts: Acetic acid, sulfuric acid.

Major Products: The primary product of these reactions is drospirenone itself, with various intermediates formed during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Drospirenone has a wide range of applications in scientific research:

Wirkmechanismus

Drospirenone exerts its effects through several mechanisms:

Progestogenic Activity: Acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone.

Antiandrogenic Activity: Blocks androgen receptors, reducing the effects of male hormones.

Antimineralocorticoid Activity: Antagonizes aldosterone receptors, promoting sodium and water excretion.

These activities contribute to its effectiveness in preventing ovulation, regulating menstrual cycles, and managing hormonal imbalances .

Vergleich Mit ähnlichen Verbindungen

Drospirenone is often compared with other progestins used in contraceptives:

Norethindrone: An older progestin with more androgenic side effects.

Levonorgestrel: A potent progestin with a higher risk of androgenic effects.

Desogestrel: A newer progestin with lower androgenic activity but higher risk of thromboembolism.

Uniqueness: Drospirenone stands out due to its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, making it a versatile and well-tolerated option in hormonal therapies .

Eigenschaften

Molekularformel |

C24H30O3 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

(1R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |

InChI-Schlüssel |

METQSPRSQINEEU-DZJIEHTNSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C3CC3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |

Kanonische SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)